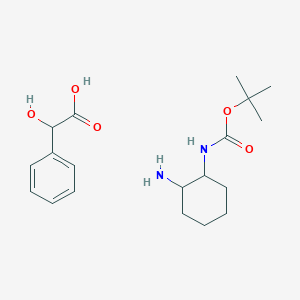
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid: is a compound that combines two distinct chemical entities: tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound. The 2-hydroxy-2-phenylacetic acid component adds a phenyl ring and a hydroxyl group, contributing to the compound’s overall chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclohexyl)carbamate typically involves the protection of the amine group using tert-butyl carbamate. This can be achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
For the synthesis of 2-hydroxy-2-phenylacetic acid, a common method involves the oxidation of mandelic acid. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-aminocyclohexyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design .
Medicine: In medicine, 2-hydroxy-2-phenylacetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: Industrially, these compounds are used in the production of polymers, coatings, and adhesives. Their unique chemical properties make them suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminocyclohexyl)carbamate involves the formation of stable carbamate linkages, which protect the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection is required .
2-Hydroxy-2-phenylacetic acid exerts its effects through its hydroxyl and phenyl groups, which can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in organic synthesis.
N-Boc-ethylenediamine: Similar protecting group for diamines.
Uniqueness: The combination of tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid in a single compound provides unique chemical properties that are not found in the individual components. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C19H30N2O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11) |
InChI Key |
HAQTXHODPIHEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


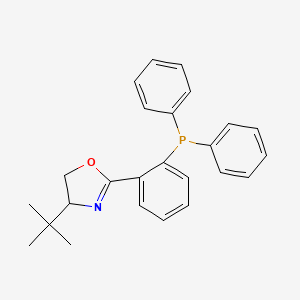
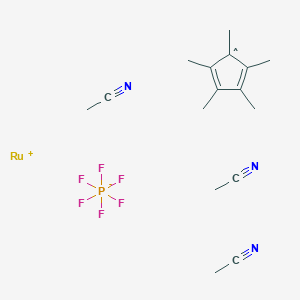
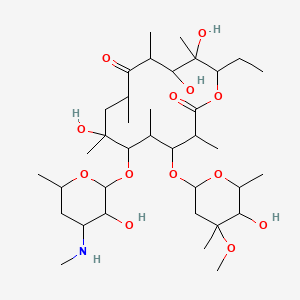
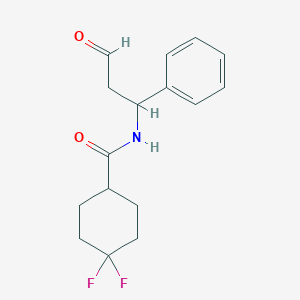
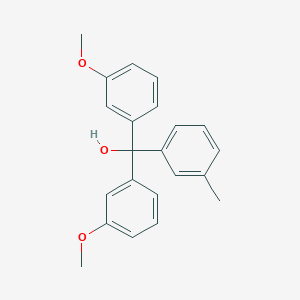
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
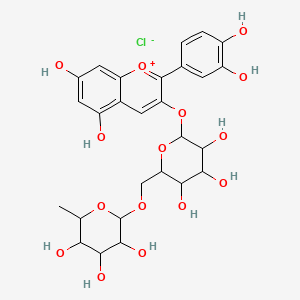
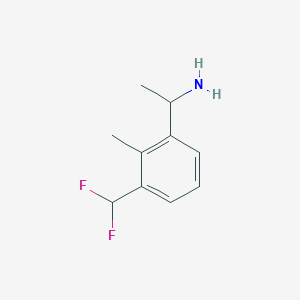
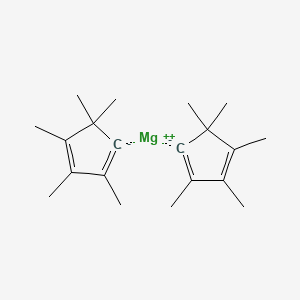
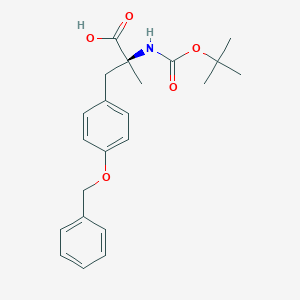
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
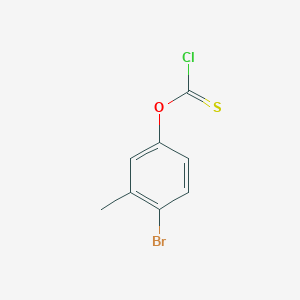
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

